N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a methoxynaphthalene-carboxamide moiety.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c1-29-23-19-10-3-2-7-16(19)13-14-20(23)24(28)26-18-9-6-8-17(15-18)25-27-21-11-4-5-12-22(21)30-25/h2-15H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNISKYPXHBUYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with naphthamide derivatives. One common method includes the use of a Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione is reacted with various aromatic aldehydes in the presence of a piperidine catalyst . Another approach involves the use of molecular hybridization techniques and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave irradiation and other advanced techniques to enhance yield and purity. The use of automated reactors and continuous flow systems can also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. Molecular docking studies have shown that this compound can bind to proteins involved in inflammation and cancer pathways, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural features, biological activities, and research findings for comparable benzothiazole-carboxamide derivatives:
Key Comparative Insights
- Biological Activity: Antibacterial vs. Diuretic: Substituents on the benzothiazole ring (e.g., 6-fluoro in Patel’s derivatives) are critical for antibacterial activity, whereas bulky aromatic groups (e.g., biphenyl or naphthalene) correlate with diuretic or enzyme-inhibitory effects .
Material Science Applications :
- Synthetic Pathways: Analogous compounds (e.g., 2-BTBA) are synthesized via benzoylation of 2-aminobenzothiazole using substituted acyl chlorides, suggesting a feasible route for the target compound using 1-methoxynaphthalene-2-carbonyl chloride .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.
Chemical Structure and Properties
- Molecular Formula : C26H19N3O2S2
- Molecular Weight : 469.58 g/mol
- CAS Number : 430442-41-4
The compound features a benzothiazole moiety linked to a naphthalene carboxamide structure, which contributes to its biological activity. The presence of both aromatic and heterocyclic components provides a framework for interaction with various biological targets.
This compound exhibits several biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which can modulate cellular functions.
- Receptor Modulation : It interacts with various receptors, including those involved in inflammatory responses and cancer progression.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. For instance:
- In vitro Studies : The compound has shown significant inhibitory effects on the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. These effects are attributed to its ability to induce apoptosis and cell cycle arrest at specific concentrations (1, 2, and 4 μM) .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A431 | 1 | Apoptosis induction |
| A549 | 2 | Cell cycle arrest |
| H1299 | 4 | Inhibition of migration |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This activity suggests its potential use in treating inflammatory diseases .
Case Studies
- Study on Benzothiazole Derivatives : A series of benzothiazole compounds were synthesized and evaluated for their biological activity. Among these, this compound demonstrated notable anticancer and anti-inflammatory effects compared to other derivatives .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the benzothiazole nucleus to enhance its anti-tumor activities. The modifications led to increased specificity towards various tumor receptors, indicating the importance of structural variations in enhancing biological efficacy .
Applications in Research
This compound is being explored for various applications:
- Drug Development : Its potential as an anticancer agent is under investigation, with ongoing studies aimed at optimizing its efficacy and reducing toxicity.
- Fluorescent Probes : Due to its luminescent properties, the compound is also being studied as a fluorescent probe in biological imaging .
Q & A
Basic: What are the standard protocols for synthesizing N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves a multi-step process:
Intermediate preparation : React 3-hydroxynaphthalene-2-carboxylic acid with 2-aminophenol in chlorobenzene using PCl₃ at 130–135°C to form 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol .
Coupling : Use 4-sulphobenzenediazonium chloride in aqueous conditions (pH 8–9) with sodium dithionite as a reducing agent to finalize the carboxamide structure .
Optimization :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., chlorobenzene vs. DMF) to enhance intermediate stability.
- Optimize temperature gradients to avoid side reactions (e.g., over-oxidation).
Basic: How is the molecular structure of this compound validated, and what crystallographic tools are recommended?
Methodological Answer:
- X-ray diffraction (XRD) : Use SHELXL (SHELX suite) for small-molecule refinement. For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO interfaces with programs like REFMAC .
- Data collection : Employ high-resolution synchrotron sources (≤1.0 Å) to resolve methoxy and benzothiazole moieties.
- Validation : Cross-check with spectroscopic data (¹³C NMR, FT-IR) to confirm functional groups .
Advanced: How can researchers resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer) for this compound?
Methodological Answer:
- Assay standardization : Replicate studies under identical conditions (e.g., cell lines, MIC thresholds).
- Structural analogs : Compare activity of derivatives (e.g., substituting methoxy with chloro groups) to isolate pharmacophores .
- Mechanistic profiling : Use molecular docking (AutoDock Vina) to assess binding affinity to divergent targets (e.g., DprE1 for antimicrobial activity vs. BRAF for anticancer effects) .
Advanced: What computational and experimental strategies are effective for studying its mechanism of action against enzyme targets like DprE1?
Methodological Answer:
- Molecular dynamics simulations : Model ligand-enzyme interactions (e.g., Desmond or GROMACS) to predict binding stability and key residues (e.g., Lys418 in DprE1) .
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., resazurin reduction) with purified DprE1 to measure IC₅₀ values .
- Cryo-EM : Resolve inhibitor-bound DprE1 complexes at near-atomic resolution to validate computational predictions .
Basic: What are the critical physicochemical properties (e.g., solubility, logP) influencing its bioavailability?
Methodological Answer:
- Solubility : Determine via shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- logP : Measure using HPLC retention time correlation or octanol-water partitioning .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic susceptibility of the methoxy group .
Advanced: How can researchers design SAR studies to improve its pharmacokinetic profile?
Methodological Answer:
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Prodrug strategies : Mask the carboxamide with ester prodrugs to improve oral absorption .
- In silico ADMET : Use SwissADME or ADMETLab 2.0 to predict CYP450 interactions and blood-brain barrier permeability .
Advanced: What experimental approaches mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Co-crystallization : Add co-solvents (e.g., PEG 4000) or use lipidic cubic phase matrices for membrane-protein complexes .
- Twinned data handling : Apply SHELXL’s TWIN/BASF commands to refine twinned datasets .
- Low-temperature data collection : Use liquid nitrogen (100 K) to reduce thermal motion artifacts .
Table 1: Key Biological Targets and Assay Conditions
| Target | Assay Type | Key Findings | Reference |
|---|---|---|---|
| DprE1 (Mycobacteria) | Fluorescence inhibition | IC₅₀ = 0.8 µM; competitive inhibitor | |
| BRAF (Cancer) | Kinase activity assay | Kd = 12 nM; induces αC-in dimerization | |
| Tyrosine Kinase | ELISA-based inhibition | 65% inhibition at 10 µM |
Basic: What spectroscopic techniques are essential for characterizing degradation products?
Methodological Answer:
- LC-MS/MS : Identify hydrolytic byproducts (e.g., naphthalen-2-ol derivatives) with Q-TOF mass analyzers .
- ¹H-¹³C HSQC NMR : Map degradation-induced shifts in aromatic proton environments .
Advanced: How can contradictory data in enzyme inhibition vs. cellular efficacy be reconciled?
Methodological Answer:
- Cellular uptake studies : Use LC-MS to quantify intracellular concentrations and compare with in vitro IC₅₀ values .
- Off-target profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify competing interactions .
- Microenvironment modeling : Mimic tumor hypoxia or bacterial biofilms in assays to assess context-dependent activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
